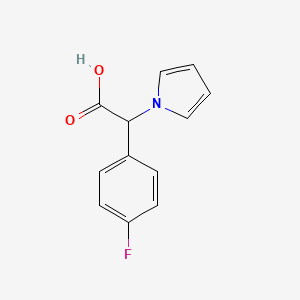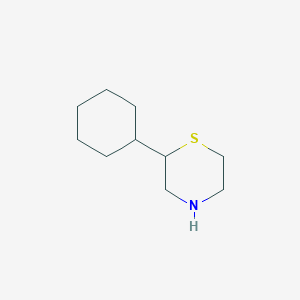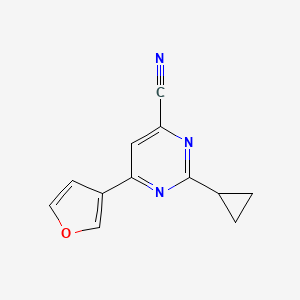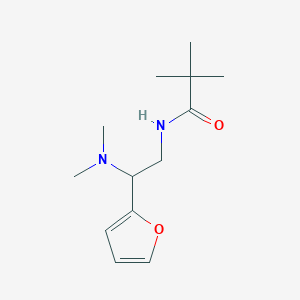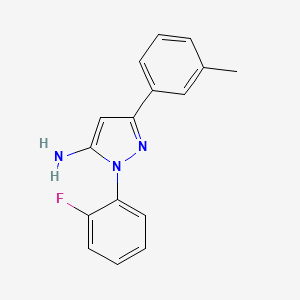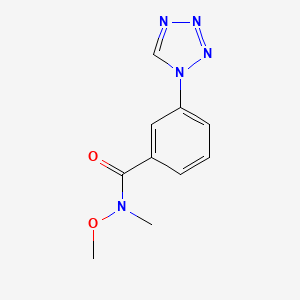
N-methoxy-N-methyl-3-(1H-tetrazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methoxy-N-methyl-3-(1H-tetrazol-1-yl)benzamide is an organic compound that belongs to the class of benzamides It features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-N-methyl-3-(1H-tetrazol-1-yl)benzamide typically involves the reaction of N-methoxy-N-methylbenzamide with a tetrazole derivative. One common method is the reaction of N-methoxy-N-methylbenzamide with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
N-methoxy-N-methyl-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzamide moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring can lead to the formation of nitro derivatives, while reduction can yield amine derivatives.
科学的研究の応用
N-methoxy-N-methyl-3-(1H-tetrazol-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a bioisostere of carboxylic acids, which can enhance the pharmacokinetic properties of drug candidates.
Materials Science: The tetrazole ring’s electron-donating and electron-withdrawing properties make it useful in the design of new materials with specific electronic properties.
Biological Research: The compound’s ability to interact with biological targets makes it a candidate for studying receptor-ligand interactions and enzyme inhibition.
作用機序
The mechanism of action of N-methoxy-N-methyl-3-(1H-tetrazol-1-yl)benzamide involves its interaction with molecular targets through the tetrazole ring. The tetrazole ring can stabilize electrostatic interactions and enhance the compound’s ability to penetrate cell membranes. This allows the compound to effectively interact with enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
N-methoxy-N-methylbenzamide: Lacks the tetrazole ring, making it less versatile in terms of electronic properties.
N-(3-(5-mercapto-1H-tetrazol-1-yl)phenyl)benzamide: Contains a thiol group, which can impart different reactivity and biological activity.
Uniqueness
N-methoxy-N-methyl-3-(1H-tetrazol-1-yl)benzamide is unique due to the presence of both the methoxy and methyl groups on the benzamide moiety, combined with the tetrazole ring. This combination of functional groups provides a balance of electronic properties and steric effects, making it a versatile compound for various applications.
特性
分子式 |
C10H11N5O2 |
|---|---|
分子量 |
233.23 g/mol |
IUPAC名 |
N-methoxy-N-methyl-3-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C10H11N5O2/c1-14(17-2)10(16)8-4-3-5-9(6-8)15-7-11-12-13-15/h3-7H,1-2H3 |
InChIキー |
QSKSAIQBSBNWNS-UHFFFAOYSA-N |
正規SMILES |
CN(C(=O)C1=CC(=CC=C1)N2C=NN=N2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


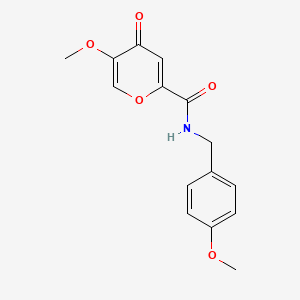
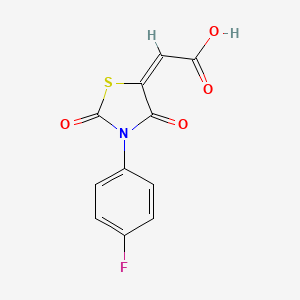
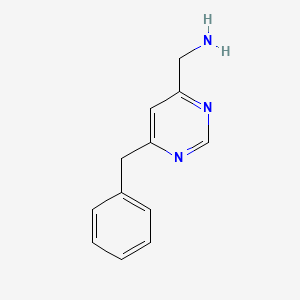
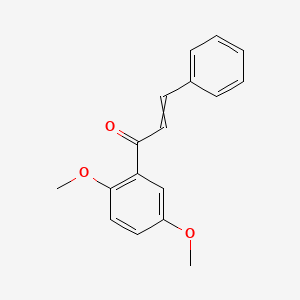
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B14869855.png)
![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-[(5-hydroxy-3-oxo-2,3-dihydro-1,2,4-triazin-6-yl)sulfanyl]acetohydrazide](/img/structure/B14869856.png)



